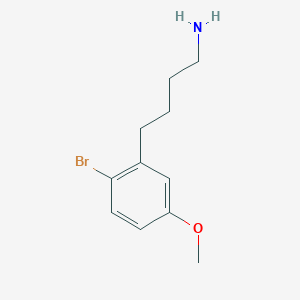
4-(2-Bromo-5-methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16BrNO It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent introduction of the butan-1-amine chain can be achieved through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-5-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated amine.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules[][7].
Medicine: Explored for its potential use in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)butan-1-amine: Similar structure with a different position of the methoxy group.
4-(2-Bromo-5-methoxyphenyl)butan-2-amine: Similar structure with a different position of the amine group.
4-(2-Bromo-5-methoxyphenyl)butan-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
4-(2-bromo-5-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
Clave InChI |
ALGWPBQOMPRARZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


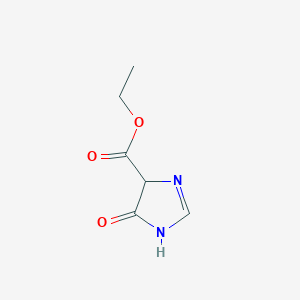
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
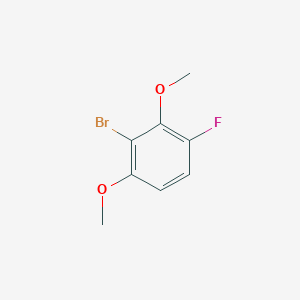
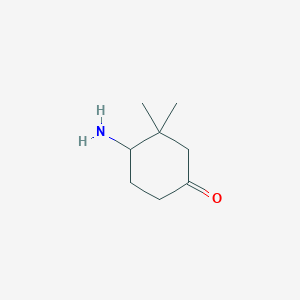
![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)

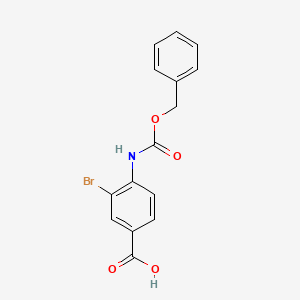
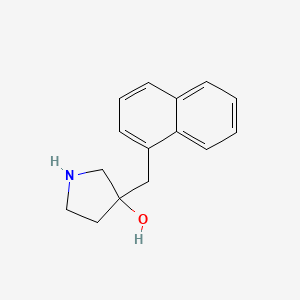
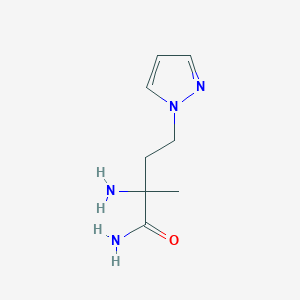
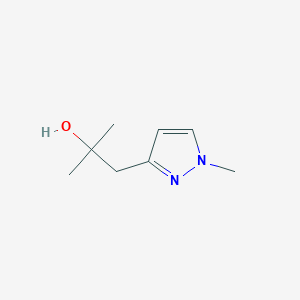
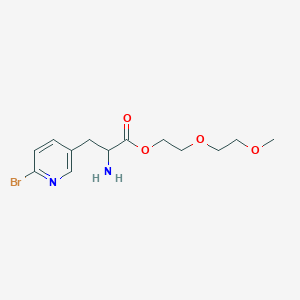
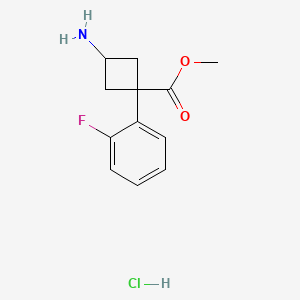
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
